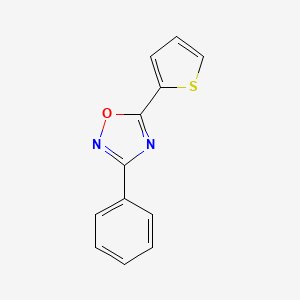

Tioxazafen

Cat. No. B1208442

Key on ui cas rn:

330459-31-9

M. Wt: 228.27 g/mol

InChI Key: IHNSIFFSNUQGQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09040711B2

Procedure details

A solution of benzamide oxime (24.92%) in 2-methyl THF (67.53 g, 124 mmoles) was charged to a 500 mL flask, followed by DI water (20.0 g), 55% aqueous tetrabutylammonium hydroxide (0.94 g), and 50% sodium hydroxide (0.96 g, 12 mmoles). To this mixture was added 2-thiophenecarbonyl chloride (17.77 g, 120 mmoles) and 50% sodium hydroxide (9.60 g, 120 mmoles) simultaneously over 30 minutes while heating to about 70° C. The reaction was complete is less than one hour. The temperature was reduced to 60° C., and the pH of the aqueous phase was neutralized to 7.61, and was drained off to waste. A hot solution of 1.25 g of Morwet D-425 in 100 ml DI water was added to the mixture, and the 2-phase mixture was heated to distill off the 2-methyltetrahydrofuran/water azeotrope (boiling point 71° C.). Additional water (150 ml) was pumped into the reactor flask over about 15 minutes, once the 2-methyltetrahydrofuran began to distill out. While maintaining good agitation, the pot temperature reached 100.5° C. (vapor temperature 97° C.). The slurry was cooled and filtered using a coarse glass frit. The scale was scraped off the agitator and combined with the wet cake; the scale was only about 3% of total product. The combined wet cake was washed with hot DI water (3×50 ml) and suction-dried for 5 minutes to give a 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole wet cake, 34.80 g. The loss on drying of the wet cake was 20.13%. The assay of the dried 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole was 96.12%, and the residual chloride was <200 ppm.

[Compound]

Name

2-methyl THF

Quantity

67.53 g

Type

reactant

Reaction Step One

Name

tetrabutylammonium hydroxide

Quantity

0.94 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].[S:31]1[CH:35]=[CH:34][CH:33]=[C:32]1[C:36](Cl)=O>O>[C:2]1([C:1]2[N:8]=[C:36]([C:32]3[S:31][CH:35]=[CH:34][CH:33]=3)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(N)=NO

|

[Compound]

|

Name

|

2-methyl THF

|

|

Quantity

|

67.53 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

tetrabutylammonium hydroxide

|

|

Quantity

|

0.94 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.96 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

17.77 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C(=O)Cl

|

|

Name

|

|

|

Quantity

|

9.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction was complete is less than one hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reduced to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the 2-phase mixture was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off the 2-methyltetrahydrofuran/water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining good agitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 100.5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(vapor temperature 97° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined wet cake was washed with hot DI water (3×50 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

suction-dried for 5 minutes

|

|

Duration

|

5 min

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=NOC(=N1)C=1SC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |